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Compound of Interest

1-(6-Chloropyridin-3-
Compound Name:
YL)cyclobutanecarbonitrile

Cat. No.: B1457320

An In-depth Technical Guide to the Molecular Structure and Potential of 1-(6-Chloropyridin-3-
YL)cyclobutanecarbonitrile

This guide provides a comprehensive technical overview of 1-(6-chloropyridin-3-
YL)cyclobutanecarbonitrile, a novel chemical entity with significant potential in medicinal
chemistry. By dissecting its constituent pharmacophores—the 6-chloropyridin-3-yl moiety and
the cyclobutanecarbonitrile group—we will explore its predicted molecular structure, plausible
synthetic pathways, and prospective applications in drug discovery. This document is intended
for researchers, scientists, and drug development professionals seeking to explore new
chemical spaces.

Introduction: A Molecule of Untapped Potential

1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile represents a unique amalgamation of two
privileged structural motifs in modern medicinal chemistry. The 6-chloropyridin-3-yl scaffold is a
cornerstone in the development of a wide range of therapeutic agents, from kinase inhibitors to
nicotinic acetylcholine receptor (hnAChR) modulators.[1][2] Its electronic properties and ability to
engage in key hydrogen bonding interactions make it a highly sought-after component in drug
design.[2]

The cyclobutane ring, on the other hand, is increasingly recognized for its ability to impart
favorable pharmacokinetic properties, such as metabolic stability and improved solubility, while
also serving as a rigid scaffold to orient functional groups for optimal target engagement.[3] The
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nitrile group, a versatile functional group, can act as a hydrogen bond acceptor or be
transformed into other functionalities.

This guide will provide a predictive yet scientifically grounded exploration of 1-(6-
chloropyridin-3-YL)cyclobutanecarbonitrile, offering a roadmap for its synthesis,
characterization, and potential therapeutic applications.

Molecular Structure and Physicochemical
Properties

The molecular structure of 1-(6-chloropyridin-3-YL)cyclobutanecarbonitrile is characterized
by a central cyclobutane ring attached to the 3-position of a 6-chloropyridine ring. A nitrile group
is also attached to the same carbon of the cyclobutane ring.

Table 1: Predicted Physicochemical Properties

Property Predicted Value

Molecular Formula C10H9CIN2

Molecular Weight 192.65 g/mol

IUPAC Name 1-(6-chloropyridin-3-yl)cyclobutanecarbonitrile
CAS Number Not available

Predicted LogP 25-35

Predicted pKa (Pyridine N) 3.0-4.0

Predicted Polar Surface Area ~37 A2

The electron-withdrawing nature of the chlorine atom at the 6-position of the pyridine ring and
the nitrile group will influence the overall electronic distribution of the molecule, potentially
impacting its binding affinity to biological targets. The rigid cyclobutane ring restricts the
conformational flexibility of the molecule, which can be advantageous for achieving high
binding specificity.

Proposed Synthetic Pathway
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While no specific synthesis for 1-(6-chloropyridin-3-YL)cyclobutanecarbonitrile has been

reported, a plausible synthetic route can be devised based on established methodologies for

the functionalization of pyridine rings. A potential approach involves a nucleophilic aromatic

substitution (SNAr) reaction.

Experimental Protocol: Proposed Synthesis

Generation of the Cyclobutanecarbonitrile Anion: To a solution of cyclobutanecarbonitrile[4]
[5][6] in a suitable aprotic solvent (e.g., tetrahydrofuran) at low temperature (-78 °C), add a
strong base such as lithium diisopropylamide (LDA) to deprotonate the a-carbon, forming the
corresponding carbanion.

Nucleophilic Aromatic Substitution: To the solution of the cyclobutanecarbonitrile anion, add a
solution of 3-bromo-6-chloropyridine or a similar 3-halo-6-chloropyridine derivative. The
carbanion will act as a nucleophile, displacing the halide at the 3-position of the pyridine ring.

Reaction Quench and Work-up: After allowing the reaction to proceed to completion, quench
the reaction with a proton source (e.g., saturated agueous ammonium chloride). Extract the
product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

Purification: Purify the crude product by column chromatography on silica gel using a
suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-(6-
chloropyridin-3-YL)cyclobutanecarbonitrile.

Deprotonation

Cyclobutanecarbonitrile
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Caption: Proposed synthetic workflow for 1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile.
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Predictive Spectroscopic and Analytical
Characterization

Confirmation of the successful synthesis of 1-(6-chloropyridin-3-YL)cyclobutanecarbonitrile
would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

Technique Predicted Key Signals

- Aromatic protons on the pyridine ring (doublets

and a doublet of doublets) in the & 7.0-8.5 ppm
1H NMR _ _ .

region. - Aliphatic protons of the cyclobutane

ring (multiplets) in the & 1.5-3.0 ppm region.

- Aromatic carbons of the pyridine ring in the &

120-155 ppm region. - Quaternary carbon of the

cyclobutane ring attached to the pyridine and
13C NMR o , _

nitrile groups. - Aliphatic carbons of the

cyclobutane ring. - Nitrile carbon signal around &

120 ppm.

- A sharp C=N stretch around 2240 cm~1. - C-Cl
IR Spectroscopy stretch in the fingerprint region. - Aromatic C=C

and C=N stretching vibrations.

- A molecular ion peak corresponding to the
M Spect . exact mass of the compound, showing the
ass Spectrometry o )
characteristic isotopic pattern for a molecule

containing one chlorine atom.

Potential Applications in Drug Discovery

The structural features of 1-(6-chloropyridin-3-YL)cyclobutanecarbonitrile suggest several
promising avenues for investigation in drug discovery.

» Kinase Inhibition: The 6-chloropyridin-3-yl moiety is a known hinge-binding motif in many
kinase inhibitors.[2] The cyclobutanecarbonitrile group could occupy a hydrophobic pocket in
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the ATP-binding site, potentially leading to potent and selective kinase inhibitors for oncology
or inflammatory diseases.

e nAChR Modulation: Derivatives of 6-chloropyridine are known to modulate nicotinic
acetylcholine receptors.[1] This molecule could be explored for its potential in treating
neurological and psychiatric disorders.

» JAK Inhibitors: Cyclobutane derivatives have been investigated as Janus kinase (JAK)
inhibitors for the treatment of autoimmune diseases and cancer.[3] The combination of the
cyclobutane ring with the 6-chloropyridine scaffold could yield novel JAK inhibitors with
improved properties.
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Caption: Hypothetical binding mode of the pharmacophores.

Safety and Handling

Given the absence of specific safety data, caution should be exercised when handling 1-(6-
chloropyridin-3-YL)cyclobutanecarbonitrile. Based on its structural components:

o Substituted Pyridines: Many pyridine derivatives are toxic and can be absorbed through the
skin.
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 Nitriles: Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin.[6]

Standard laboratory safety protocols, including the use of personal protective equipment
(gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential.

Conclusion

1-(6-Chloropyridin-3-YL)cyclobutanecarbonitrile is a novel compound with considerable
potential for drug discovery. Its unique combination of a proven pharmacophore in the 6-
chloropyridine moiety and the desirable physicochemical properties imparted by the
cyclobutane ring makes it an attractive target for synthesis and biological evaluation. This guide
provides a foundational framework for researchers to embark on the exploration of this
promising molecule, from its synthesis and characterization to the investigation of its
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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